molecular formula C9H8F2O2S B6296183 Methyl 2,3-difluoro-4-(methylthio)benzoate CAS No. 2116757-65-2

Methyl 2,3-difluoro-4-(methylthio)benzoate

Cat. No.: B6296183
CAS No.: 2116757-65-2
M. Wt: 218.22 g/mol
InChI Key: DCSZSYYWZMKPKG-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-4-(methylthio)benzoate is an organic compound with the molecular formula C9H8F2O2S and a molecular weight of 218.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylthio group attached to a benzoate ester. It is commonly used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-difluoro-4-(methylthio)benzoate can be synthesized through several methods. One common approach involves the esterification of 2,3-difluoro-4-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-diflu

Properties

IUPAC Name

methyl 2,3-difluoro-4-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2S/c1-13-9(12)5-3-4-6(14-2)8(11)7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSZSYYWZMKPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)SC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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